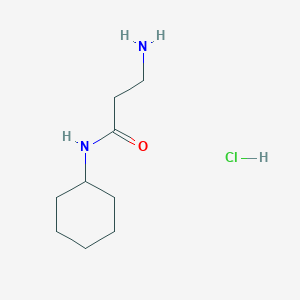

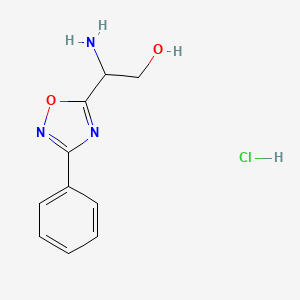

3-Amino-N-cyclohexylpropanamide hydrochloride

説明

3-Amino-N-cyclohexylpropanamide hydrochloride, also known as N-cyclohexyl-3-aminopropanamide hydrochloride, is an organic compound with the molecular formula C7H17ClN2O. It is a white crystalline solid with a melting point of 120-122°C and is soluble in water and ethanol. The compound is commonly used as an intermediate in the synthesis of various pharmaceutical drugs and has been studied for its potential biological and pharmacological effects.

科学的研究の応用

Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans

A study by Fennell et al. (2005) explored the metabolism of acrylamide in humans, focusing on its oral and dermal administration. The study found that acrylamide is metabolized via glycidamide to a lesser extent in humans compared to rodents, and the dermal uptake of acrylamide is approximately 6.6% of the oral uptake. Hemoglobin adduct formation was observed upon administration, suggesting potential implications for biomonitoring human exposure to acrylamide. The study also highlighted that skin acts as a barrier, reducing systemic availability of acrylamide through dermal exposure (Fennell et al., 2005).

Kinetics of Elimination of Acrylamide Metabolites in Humans

Further investigating acrylamide, Fennell et al. (2006) defined the kinetics of elimination of acrylamide and its metabolites following oral and dermal administration. The study revealed that acrylamide is rapidly absorbed and eliminated after oral administration, with a half-life estimated between 3.1-3.5 hours. However, after dermal administration, the uptake of acrylamide is slower, indicating that the skin provides a barrier that limits systemic availability following dermal exposure (Fennell et al., 2006).

Potential Human Reproductive and Developmental Effects of Acrylamide

A monograph by the National Toxicology Program (NTP) and the Center for the Evaluation of Risks to Human Reproduction (CERHR) examined the potential human reproductive and developmental effects of acrylamide. The study discussed acrylamide's metabolism pathways, its use in various industries, and its presence in cooked foods. Acrylamide's metabolism results in several metabolites, and its exposure was postulated to be predominantly through dermal absorption, though recent findings suggest significant exposure through diet as well. The monograph provides a comprehensive review of acrylamide's biological interactions and potential effects on human health, highlighting the importance of understanding its risk factors in occupational settings and through dietary intake (NTP-CERHR Monograph, 2005).

特性

IUPAC Name |

3-amino-N-cyclohexylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c10-7-6-9(12)11-8-4-2-1-3-5-8;/h8H,1-7,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDMKQCBPYHNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1522942.png)

![1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride](/img/structure/B1522943.png)

![4-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1522944.png)

![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1522945.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1522946.png)

![4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride](/img/structure/B1522949.png)

![1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride](/img/structure/B1522961.png)